molecular formula C12H17BrO2S B8423033 (5-Bromo-2-methylpentane-2-sulfonyl)benzene

(5-Bromo-2-methylpentane-2-sulfonyl)benzene

Cat. No.: B8423033
M. Wt: 305.23 g/mol
InChI Key: FZPQGJSNXJILRN-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylpentane-2-sulfonyl)benzene is a useful research compound. Its molecular formula is C12H17BrO2S and its molecular weight is 305.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17BrO2S

Molecular Weight

305.23 g/mol

IUPAC Name

(5-bromo-2-methylpentan-2-yl)sulfonylbenzene

InChI

InChI=1S/C12H17BrO2S/c1-12(2,9-6-10-13)16(14,15)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3

InChI Key

FZPQGJSNXJILRN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCBr)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of n-butyllithium in cyclohexanes (1.82M, 18 ml, 32.8 mmol) was added dropwise to a stirred solution of phenyl i-propyl sulphone (5.55 g, 30.1 mmol) in tetrahydrofuran (60 ml) at −78° C. The mixture was stirred for 30 min. and 1,3-dibromopropane (6 ml, 58.7 mmol) was added via syringe over 30 seconds. The mixture was allowed to warm to 0° C. over 3 hours, then quenched with satd. aqueous NH4Cl and extracted into 1:1 mixture of i-hexane-diethyl ether. The combined organic extracts were dried (Na2SO4) and concentrated. The residue was purified on silica (i-hexane-diethyl ether) to give the title product (5.7 g, 62%) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cyclohexanes
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
62%

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